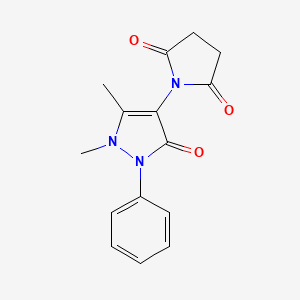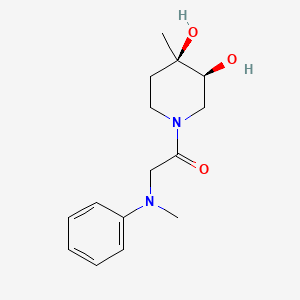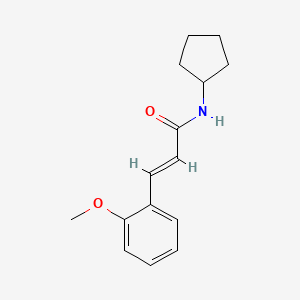![molecular formula C15H17NOS B5679204 1-{6-[3-(ethylthio)phenyl]pyridin-2-yl}ethanol](/img/structure/B5679204.png)
1-{6-[3-(ethylthio)phenyl]pyridin-2-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, such as the Knoevenagel condensation, which has been utilized to synthesize compounds like 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015). Another approach involves the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, showcasing its versatility in synthesis (Elladiou & Patrickios, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as single crystal X-ray diffraction. For instance, the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol revealed the formation of intermolecular hydrogen bonds, contributing to the stability of the compound (Percino, Chapela, Montiel, Rodríguez-Barbarín, 2008).
Chemical Reactions and Properties
Compounds like 1-{6-[3-(ethylthio)phenyl]pyridin-2-yl}ethanol can undergo various chemical reactions, including oxidation processes. An example is the metal-free visible light-driven oxidation of alcohols to carbonyl derivatives using catalytic methods (Samanta & Biswas, 2015), which might be applicable to related compounds.
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure. Intermolecular hydrogen bonding and crystal packing play significant roles in determining the melting points, solubility, and other physical properties of these compounds. For example, the unexpected crystallization and X-ray crystal structure of the racemic intermediate 1-phenyl-2-(4-pyridyl)ethanol showed how intermolecular hydrogen bonds stabilize the crystal structure (Percino, Chapela, Salmón, & Toscano, 2000).
Propriétés
IUPAC Name |
1-[6-(3-ethylsulfanylphenyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-3-18-13-7-4-6-12(10-13)15-9-5-8-14(16-15)11(2)17/h4-11,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRHVIOWQJKWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C2=NC(=CC=C2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[3-(Ethylthio)phenyl]pyridin-2-yl}ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5679130.png)

![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679148.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-4-piperidinylbenzamide dihydrochloride](/img/structure/B5679155.png)

![3-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B5679171.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5679180.png)
![4,6-dimethyl-2-[(4-phenoxyphenyl)amino]nicotinamide](/img/structure/B5679192.png)
![7-methoxy-3-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5679203.png)

![[1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5679212.png)
